This compound is classified under heterocyclic compounds, specifically within the category of pyrazolo[1,5-a]pyrimidines. The pyrazolo[1,5-a]pyrimidine scaffold has been identified in several studies as a promising structure for developing drugs targeting various diseases, including cancer and infectious diseases like tuberculosis. Research has shown that derivatives of this scaffold exhibit significant biological activity, including inhibition of specific kinases and modulation of serotonin receptors .
The synthesis of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. A common method includes the cyclocondensation reaction between commercially available β-ketoesters and aminopyrazoles. This process can be summarized in the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can be described as follows:
The three-dimensional arrangement of atoms in this molecule can be analyzed using X-ray crystallography or NMR spectroscopy to confirm its structure and study its interactions with other molecules.
The chemical reactivity of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one includes:
These reactions are relevant for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one primarily involves its interaction with specific biological targets:
Understanding these mechanisms helps in designing more effective derivatives with enhanced specificity and reduced side effects.
The physical and chemical properties of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one include:
These properties are crucial for determining the appropriate formulation for therapeutic use.
The applications of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one span several fields:
This compound is systematically named as 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 1334489-92-7), with the canonical SMILES notation CNC1=NN2C(=O)C=C(C)NC2=C1S(=O)(=O)C1=CC=CC=C1
[1]. Its molecular formula is C₁₄H₁₄N₄O₃S (MW: 318.36 g/mol), featuring a fused bicyclic core characteristic of pyrazolo[1,5-a]pyrimidines [1] [2]. The structural taxonomy reveals three key modifications:
Table 1: Structural Descriptors
Identifier | Value |
---|---|
IUPAC Name | 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
CAS Registry | 1334489-92-7 |
Molecular Formula | C₁₄H₁₄N₄O₃S |
Molecular Weight | 318.36 g/mol |
InChI Key | JIJXHYLBRFGXIW-UHFFFAOYSA-N |
Canonical SMILES | CNC1=NN2C(=O)C=C(C)NC2=C1S(=O)(=O)C1=CC=CC=C1 |
Pyrazolo[1,5-a]pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry due to their structural mimicry of purine bases, facilitating target engagement [10]. The phenylsulfonyl substitution at C3 distinguishes this derivative from simpler analogs like 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9), which lack the sulfonamide pharmacophore [9].
The compound emerged from early 21st-century efforts to optimize kinase inhibitors targeting cyclin-dependent kinases (CDKs). Patent literature identifies it as a precursor to QV-7792 (or similar research codes), developed for its selective inhibition profile against CDK2/4/6/9 [6] [8]. Its design leveraged structure-activity relationship (SAR) principles:
Table 2: Therapeutic Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Target | Therapeutic Area | Structural Features Required |
---|---|---|
CDK2/4/6/9 | Oncology (breast cancer) | C3 arylsulfonyl, C2 aminoalkyl |
VEGF Receptor | Angiogenesis inhibition | C5-C7 lipophilic substituents |
CRF1 Receptors | CNS disorders | C7 small alkyl/alkoxy groups |
PDE-4 | Inflammation | C2 aryl, C5-C7 electron donors |
The compound’s significance lies in its role as a chemical probe for validating CDK-mediated pathways in proliferative diseases, preceding clinical candidates like palbociclib [6] [10].
This derivative exemplifies third-generation pyrazolo[1,5-a]pyrimidines, characterized by:
Current research focuses on its utility as a template for:
Challenges persist in optimizing its metabolic stability, as the methylamino group may undergo oxidative deamination, prompting derivatization as N-acyl or N-sulfonyl protected analogs [10]. Contemporary studies prioritize C7-modified variants like [5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-yl]methanol (CAS not listed, MW 332.38) to enhance target residence times [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0